1-(4-((Trifluoromethyl)amino)phenyl)ethanone
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Overview
Description
1-(4-((Trifluoromethyl)amino)phenyl)ethanone is an organic compound with the molecular formula C9H8F3NO. It is a trifluoromethylated aromatic ketone, which makes it a valuable compound in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Trifluoromethyl)amino)phenyl)ethanone typically involves the introduction of a trifluoromethyl group into the aromatic ring. One common method is the reaction of 4-aminoacetophenone with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an appropriate solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes to ensure high yield and purity. The process may include nitration, reduction, and trifluoromethylation steps, followed by purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-((Trifluoromethyl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-((Trifluoromethyl)amino)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4-((Trifluoromethyl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone
- 1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone .
Uniqueness
1-(4-((Trifluoromethyl)amino)phenyl)ethanone is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C9H8F3NO |
---|---|
Molecular Weight |
203.16 g/mol |
IUPAC Name |
1-[4-(trifluoromethylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H8F3NO/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-5,13H,1H3 |
InChI Key |
HHBUBCNGDMDALL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(F)(F)F |
Origin of Product |
United States |
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